2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide
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Description
2-amino-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarbohydrazide is a useful research compound. Its molecular formula is C13H10ClF3N4O and its molecular weight is 330.7. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Based on its structural similarity to other pyridine derivatives, it may be involved in pathways related to cellular signaling, metabolism, or gene expression .
Pharmacokinetics
The distribution, metabolism, and excretion of this compound would depend on its specific interactions with various proteins and enzymes in the body .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH or temperature conditions could potentially affect the compound’s structure and therefore its activity. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .
Properties
IUPAC Name |
2-amino-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O/c14-9-5-7(13(15,16)17)6-19-11(9)20-21-12(22)8-3-1-2-4-10(8)18/h1-6H,18H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCFTCONSZBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC2=C(C=C(C=N2)C(F)(F)F)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.